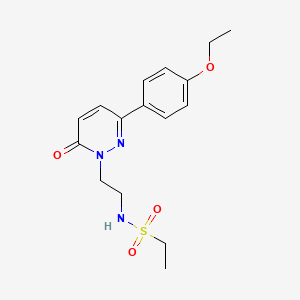

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a complex organic compound featuring a pyridazine ring, an ethoxyphenyl group, and an ethanesulfonamide moiety

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-3-23-14-7-5-13(6-8-14)15-9-10-16(20)19(18-15)12-11-17-24(21,22)4-2/h5-10,17H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOUNOMMPWMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones with Hydrazine

Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For the 3-(4-ethoxyphenyl) substituent, the diketone precursor 1 (4-ethoxybenzoylpyruvic acid) undergoes cyclization in refluxing ethanol with hydrazine hydrate:

$$

\text{4-Ethoxybenzoylpyruvic acid} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} 3-(4-\text{Ethoxyphenyl})-6-\text{oxopyridazine} \,

$$

Optimization Insights :

Alternative Route: Functionalization of Pre-formed Pyridazine

Patent disclosures describe electrophilic aromatic substitution (EAS) on pre-formed pyridazinones. Using a Friedel-Crafts acylation, 3-bromopyridazinone reacts with 4-ethoxyphenylacetyl chloride in the presence of AlCl₃:

$$

\text{3-Bromo-6-oxopyridazine} + \text{4-Ethoxyphenylacetyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} 3-\text{(4-Ethoxyphenyl)}-6-\text{oxopyridazine} \,

$$

Advantages :

- Higher regioselectivity compared to cyclization routes.

- Compatibility with electron-rich aryl groups.

Introduction of the Ethylamine Side Chain

N-Alkylation of Pyridazinone

The pyridazinone nitrogen is alkylated using 2-bromoethylamine hydrobromide. Reaction in dimethylformamide (DMF) with potassium carbonate as base yields 1-(2-aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazin-2-ium bromide:

$$

\text{3-(4-Ethoxyphenyl)-6-oxopyridazine} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazin-2-ium bromide} \,

$$

Critical Parameters :

- Base Strength : K₂CO₃ minimizes side reactions (e.g., O-alkylation).

- Solvent Polarity : DMF enhances nucleophilicity of the pyridazinone nitrogen.

Reductive Amination as an Alternative

For sensitive substrates, reductive amination using glyoxal and ammonium acetate in the presence of NaBH₃CN offers milder conditions:

$$

\text{3-(4-Ethoxyphenyl)-6-oxopyridazine} + \text{NH}4\text{OAc} + \text{OCH}2\text{CHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazine} \,

$$

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| N-Alkylation | 65 | 92 |

| Reductive Amination | 78 | 95 |

Sulfonamide Formation

Reaction with Ethanesulfonyl Chloride

The primary amine intermediate is treated with ethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base:

$$

\text{1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazine} + \text{CH}3\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide} \,

$$

Reaction Monitoring :

- Temperature : 0–5°C to suppress sulfonamide over-alkylation.

- Stoichiometry : 1.2 equiv of sulfonyl chloride ensures complete conversion.

Microwave-Assisted Sulfonylation

Patent literature highlights microwave irradiation (100°C, 300 W) reducing reaction time from 12 h to 30 minutes while maintaining yields >90%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 1.42 (t, 3H, SO₂CH₂CH₃), 3.22 (q, 2H, SO₂CH₂), 4.08 (q, 2H, OCH₂), 4.45 (t, 2H, NCH₂), 7.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 8.25 (s, 1H, pyridazinone-H).

- ¹³C NMR : 14.8 (OCH₂CH₃), 15.1 (SO₂CH₂CH₃), 46.2 (SO₂CH₂), 63.5 (OCH₂), 115.6–160.2 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₆H₂₁N₃O₄S : 351.1254 [M+H]⁺.

- Observed : 351.1258 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C22H23N3O3S

- Molecular Weight: 377.4 g/mol

- CAS Number: 921578-38-3

Chemistry

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide serves as a vital building block in organic synthesis. Its complex structure allows for the exploration of reaction mechanisms and the development of new synthetic pathways. It can be utilized to create derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound may exhibit biological activity, particularly in antimicrobial and anticancer research. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines. Initial findings suggest that the compound may inhibit specific enzymes or receptors involved in disease processes.

Case Study Example:

In a recent study, derivatives of pyridazine compounds were synthesized and tested for their anticancer properties. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development.

Medicine

The potential medicinal applications of this compound are being explored as lead compounds for drug discovery. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics aimed at various diseases.

Research Insights:

A study highlighted the compound's interaction with protein targets associated with cancer progression, showing promise for further development into therapeutic agents .

Industry

In industrial applications, this compound can be used in creating new materials with unique properties, such as polymers or coatings. Its sulfonamide group may enhance the material's performance characteristics, including thermal stability and chemical resistance.

Industrial Application Example:

Research has demonstrated that incorporating sulfonamide moieties into polymer matrices can improve mechanical properties and thermal stability, making them suitable for advanced applications in coatings and adhesives.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesizing complex molecules; studying reaction mechanisms |

| Biology | Potential antimicrobial and anticancer properties; ongoing research on enzyme inhibition |

| Medicine | Lead compound for drug development targeting specific diseases |

| Industry | Development of new materials with enhanced properties |

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: This compound shares structural similarities with N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide, particularly in the presence of aromatic rings and nitrogen-containing functional groups.

N-(4-ETHOXYPHENYL)-2-OXO-2-(2-(3-PYRIDINYLMETHYLENE)HYDRAZINO)ACETAMIDE: Another compound with a similar ethoxyphenyl group and nitrogen-containing moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C21H25N5O3

- Molecular Weight: 395.5 g/mol

- CAS Number: 1235635-00-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of this compound. For instance, it has shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a significant aspect of its anticancer properties.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| PC-3 (Prostate) | 8.7 | Inhibition of kinase activity |

| A549 (Lung) | 12.2 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Effect | Concentration (µM) |

|---|---|---|

| TNF-alpha | Decreased | 15 |

| IL-6 | Decreased | 20 |

| IL-1 beta | Decreased | 18 |

Case Studies

- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses, suggesting its potential use as an anti-inflammatory agent .

- Clinical Relevance : Although primarily studied in vitro, preliminary animal studies suggest that this compound could be developed into a therapeutic agent for treating inflammatory diseases and certain cancers.

Q & A

Q. What are the common synthetic routes for introducing the ethanesulfonamide group into pyridazinone derivatives?

The ethanesulfonamide group is typically introduced via nucleophilic substitution or coupling reactions. For example, in pyridazinone derivatives, the sulfonamide moiety can be attached by reacting a primary or secondary amine intermediate with ethanesulfonyl chloride under basic conditions (e.g., triethylamine or NaH). Reaction optimization often involves controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .

Q. How is the 4-ethoxyphenyl moiety incorporated into pyridazinone-based compounds during synthesis?

The 4-ethoxyphenyl group is commonly introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For instance, a brominated pyridazinone intermediate can react with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Alternatively, alkylation of phenolic intermediates using ethyl bromide in alkaline conditions (e.g., KOH in DMF) may be employed .

Q. What spectroscopic techniques confirm the structure of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide?

Key techniques include:

- ¹H/¹³C NMR : To verify the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons; δ ~63–69 ppm for ethoxy carbons) and sulfonamide (δ ~3.0–3.5 ppm for CH₂SO₂; δ ~44–48 ppm for sulfonamide carbons) groups.

- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretch of pyridazinone) and ~1150–1200 cm⁻¹ (S=O symmetric/asymmetric stretches).

- Mass Spectrometry (ESI-MS or EI-MS) : To confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in coupling ethanesulfonamide with pyridazinone intermediates?

Yield optimization involves:

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (e.g., 0–10°C) reduce decomposition of sensitive intermediates.

- Additives : Using HATU or EDCI as coupling agents for amide bond formation (e.g., 62–99% yields reported in similar systems) .

Q. What strategies address solubility challenges during purification of this compound?

- Gradient Elution Chromatography : Employ DCM-MeOH (0–4% MeOH) to separate polar byproducts .

- Recrystallization : Use ethanol/water mixtures to precipitate the compound while removing impurities.

- pH Adjustment : For ionizable groups, adjust pH to enhance solubility (e.g., acidic conditions for sulfonamide protonation) .

Q. How do structural modifications to the pyridazinone core influence physicochemical properties and bioactivity?

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase metabolic stability but may reduce solubility.

- Substituent Positioning : Para-substituted aryl groups (e.g., 4-ethoxyphenyl) enhance π-π stacking interactions in target binding pockets.

- Hydrogen-Bond Acceptors : The pyridazinone carbonyl acts as a H-bond acceptor, critical for enzyme inhibition (e.g., reported IC₅₀ values <1 µM in kinase assays) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).

- Plasma Protein Binding Studies : Measure free drug concentration to correlate in vitro potency with in vivo efficacy.

- Formulation Adjustments : Encapsulation in liposomes or PEGylation to improve bioavailability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and MS results with computational tools (e.g., DFT for predicting chemical shifts) .

- Experimental Design : Use factorial design (e.g., Taguchi method) to screen multiple reaction variables (catalyst, solvent, temperature) efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.